Robinin, also known as kaempferol-3-O-robinoside-7-O-rhamnoside, is a flavonol glycoside primarily found in plants belonging to the Fabaceae (legume) family. [] It is a natural product categorized as a flavonoid, a large group of polyphenolic compounds with antioxidant properties. [] Robinin exhibits various pharmacological activities, including anti-inflammatory, [] antioxidant, [] and potential anticancer effects. [] It has garnered significant attention in scientific research due to its potential therapeutic benefits.
Robinin is primarily derived from two plant sources: Vinca erecta Regel and Schmalh and Robinia pseudoacacia L . It is classified as a flavonoid glycoside, specifically identified as kaempferol-3-O-(6-O-α-l-rhamnopyranosyl-β-D-galactopyranoside)-7-O-rhamnoside . The compound has the chemical formula and a molecular weight of approximately 740.67 g/mol .
Robinin can be synthesized through various methods, including total synthesis and extraction from natural sources. The total synthesis involves multiple steps, starting from kaempferol, which is modified through glycosylation reactions to introduce rhamnose and galactose moieties. Key parameters in the synthesis include:
Recent studies have explored green synthesis methods utilizing plant extracts to produce nanoparticles that incorporate Robinin. This method emphasizes sustainability by using natural reducing agents from plant materials .
The molecular structure of Robinin features a flavonoid backbone with multiple sugar moieties attached. The structure can be represented as follows:
The 2D structure can be visualized using computational tools such as LigPrep from the Schrödinger Discovery Suite . Structural analyses often involve comparing original and optimized structures using techniques like Ramachandran plots to ensure proper stereochemistry.
Robinin participates in several chemical reactions relevant to its biological activity:
Robinin's interactions with reactive oxygen species (ROS) have been studied extensively, revealing its ability to inhibit ROS production in osteoclasts .
Robinin exerts its biological effects primarily through the inhibition of osteoclastogenesis, which is critical in bone resorption processes. Its mechanism involves:
Robinin possesses several notable physical and chemical properties:
Robinin has several scientific applications:
Robinin, a flavonoid glycoside (molecular weight: 740.66 Da; IUPAC name: 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one), exerts targeted anticancer effects by suppressing Toll-like Receptor 2 (TLR2) signaling, which is pathologically overexpressed in pancreatic ductal adenocarcinoma (PDAC) and linked to poor prognosis [1] [9].
Robinin directly binds TLR2, inhibiting its downstream PI3K/AKT pathway. In PDAC cell lines (Mia-PACA2, PANC-1), Robinin (1 µM) significantly reduces phosphorylation of AKT (p < 0.01) and expression of PI3K-p85α. This inhibition was validated through rescue experiments: co-administration of the TLR2 agonist CU-T12-9 restored AKT phosphorylation and cancer cell viability [1] [2]. Mechanistically, Robinin disrupts TLR2 dimerization and subsequent recruitment of PI3K, thereby blocking oncogenic signal transduction [9].
Epithelial-mesenchymal transition (EMT) is suppressed by Robinin via modulation of key biomarkers:
Functional assays demonstrate Robinin’s antineoplastic activity:
Table 1: Robinin’s Effects on Key Signaling Proteins in PDAC Models
Target Protein | Change After Robinin Treatment | Assay Method | Biological Impact |
---|---|---|---|
p-AKT | ↓ 75% | Western Blot | Blocked cell survival signaling |
PI3K-p85α | ↓ 68% | Western Blot | Inhibited oncogenic transduction |
α-SMA | ↓ 62% (Mia-PACA2), ↓ 58% (PANC-1) | Immunoblotting/qRT-PCR | Suppressed EMT |
Snail | ↓ 4.2-fold (mRNA) | qRT-PCR | Reduced metastatic potential |
Robinin remodels the PDAC tumor microenvironment (TME) by attenuating cytokine-driven inflammation, a hallmark of pancreatic cancer progression [1] [10].
Table 2: Robinin’s Impact on Pro-Inflammatory Cytokines in PDAC
Cytokine | Change After Robinin Treatment | Detection Method | Downstream Consequence |
---|---|---|---|
IL-6 | ↓ 87.9% (PANC-1), ↓ 85.9% (Mia-PACA2) | ELISA/Western Blot | Inhibited STAT3-driven proliferation |
TNF-α | ↓ 86% | Multiplex Immunoassay | Suppressed NF-κB activation |
TLR2 blockade by Robinin indirectly modulates immune checkpoint pathways:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7